Sub-Nanomolar μ-Receptor Binding Affinity vs. Naloxone and Naltrexone
In a direct radioligand binding study, CTOP demonstrated superior affinity for the μ-opioid receptor compared to the clinically used antagonists naloxone and naltrexone. Using [3H]CTOP as the radioligand in rat brain membrane preparations, the IC50 values for CTOP, naltrexone, and naloxone were quantified, showing CTOP to be more potent in displacing the radioligand [1].
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | Naloxone (2.2 nM); Naltrexone (2.4 nM) |
| Quantified Difference | CTOP exhibits 11-12 times greater affinity than naloxone and naltrexone. |
| Conditions | Inhibition of [3H]CTOP binding to rat brain membrane preparations. |
Why This Matters
Higher affinity translates to a lower working concentration needed for effective receptor blockade, reducing the likelihood of off-target interactions and making CTOP a more potent tool for in vitro and in vivo studies.
- [1] Hawkins, K. N., Knapp, R. J., Lui, G. K., Gulya, K., Kazmierski, W., Wan, Y. P., Pelton, J. T., Hruby, V. J., & Yamamura, H. I. (1989). [3H]-[H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2] ([3H]CTOP), a potent and highly selective peptide for mu opioid receptors in rat brain. The Journal of Pharmacology and Experimental Therapeutics, 248(1), 73-80. View Source
